![molecular formula C7H7F9O B1598018 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol CAS No. 239463-96-8](/img/structure/B1598018.png)
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
Overview
Description
“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” is a chemical compound with the CAS number 239463-96-8 . It is related to “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid”, which has a molecular weight of 292.1 .
Molecular Structure Analysis
The InChI code for the related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is a liquid at ambient temperature . More specific physical and chemical properties of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” are not available in the sources I found.Scientific Research Applications
Electronics
In the realm of electronics, this compound is part of the PFAS (per- and polyfluoroalkyl substances) family, which are used in electronic devices due to their thermal stability and dielectric properties . These chemicals are often found in semiconductor manufacturing and as a component in the protective coatings of wiring and other electronic components.
Material Science
Within material science, the compound’s high fluorine content suggests utility in creating hydrophobic surface coatings. These coatings are critical in developing self-cleaning surfaces, anti-corrosion treatments, and low-friction materials .
Chemical Synthesis
This compound could serve as a building block in chemical synthesis, particularly in the creation of fluorinated polymers. These polymers have applications ranging from advanced pharmaceuticals to specialty coatings due to their enhanced stability and resistance to solvents .
Chromatography
In chromatography, the compound’s unique structure could be utilized in stationary phases for gas chromatography. Its high fluorine content may provide selectivity for separating complex mixtures of fluorinated compounds .
Analytical Research
Analytical research could leverage this compound in the development of calibration standards for fluorine NMR (nuclear magnetic resonance). Its distinct fluorine environment would make it an excellent reference compound for quantifying fluorine in various matrices .
Life Science
In life sciences, the compound’s potential as a fluorinated alcohol suggests applications in biochemistry, possibly as a solvent or reagent in enzymatic reactions where traditional organic solvents are unsuitable .
Environmental Science
Given its classification as a PFAS, it is likely to be a subject of environmental science research, particularly in the study of bioaccumulation and the development of remediation strategies for PFAS-contaminated sites .
Pharmaceutical Research
The compound’s structural features could be explored in pharmaceutical research, particularly in the design of new fluorinated drugs. The incorporation of fluorine can profoundly affect the biological activity and metabolic stability of pharmaceuticals .
Safety and Hazards
The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” has a GHS05 pictogram, indicating that it is corrosive. The signal word is “Danger”, and the hazard statement is H314, indicating that it causes severe skin burns and eye damage. The precautionary statement is P270, advising not to eat, drink, or smoke when using this product .
properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVWOCZLNZDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379357 | |
Record name | 3(Perfluoro-2-butyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
CAS RN |
239463-96-8 | |
Record name | 3(Perfluoro-2-butyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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